molecular formula C6H3Cl2N3 B1425267 5,7-Dichloroimidazo[1,2-c]pyrimidine CAS No. 85989-61-3

5,7-Dichloroimidazo[1,2-c]pyrimidine

Cat. No.: B1425267
CAS No.: 85989-61-3
M. Wt: 188.01 g/mol
InChI Key: QMTXTHVMSRFISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloro-5-nitropyrimidine with formamide, followed by cyclization in the presence of a base such as sodium hydrogencarbonate . The reaction is carried out at elevated temperatures, often around 120°C, under an inert atmosphere for several hours .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-c]pyrimidine derivative .

Scientific Research Applications

Chemical Properties and Mechanism of Action

5,7-Dichloroimidazo[1,2-c]pyrimidine exhibits unique chemical properties that enable it to interact with various biological targets. Its mechanism of action involves:

  • Enzyme Inhibition : This compound acts as an inhibitor of the enzyme CYP1A2, which is crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects.
  • Cell Signaling Modulation : It influences key signaling pathways involved in cell growth and survival, particularly in cancer cells. For example, it has been shown to induce cell cycle arrest at the G2/M phase in specific cancer cell lines.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic organic chemistry.

Biology

The compound is studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Numerous studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines, such as MCF-7 (breast cancer) and HCC827 (lung cancer). The compound's IC50 values for these cell lines are notably low, indicating strong cytotoxic effects .

Medicine

Ongoing research explores the compound's potential as a therapeutic agent:

  • Bronchodilator Effects : Some studies suggest that imidazo[1,2-c]pyrimidines can act as bronchodilators, making them candidates for treating respiratory conditions .
  • Therapeutic Development : Its role in modulating metabolic pathways presents opportunities for developing new treatments for diseases such as cancer and metabolic disorders.

Industry

The compound is utilized in developing new materials and serves as an intermediate in pharmaceutical production. Its unique properties make it valuable in creating novel drug formulations.

Anticancer Activity

A notable study demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines. The compound induced apoptosis and disrupted normal cellular processes:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induces G2/M phase arrest
HCC827<10.0Inhibits key signaling pathways

Metabolic Pathway Interactions

Research has shown that this compound inhibits enzymes involved in pyrimidine synthesis, leading to altered metabolite levels. This interaction can impact cellular functions related to DNA synthesis and repair processes .

Mechanism of Action

The mechanism of action of 5,7-Dichloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,7-Dichloroimidazo[1,2-c]pyrimidine
  • CAS Number : 85989-61-3
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Purity : >97% (typical commercial grade)

Physicochemical Properties :

  • Storage : Recommended at 2–8°C in DMSO solution .
  • Solubility : Improved by heating to 37°C with sonication .

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name Core Structure/Substituents Biological Activity Key Findings References
This compound Imidazo[1,2-c]pyrimidine with 5,7-Cl Research intermediate High purity (>97%); used in scaffold design
Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Antimicrobial MIC range: 1–9 μM (similar to imidazo[1,2-c]pyrimidine)
Thieno[3,2-e]imidazo[1,2-c]pyrimidine Thieno-imidazo-pyrimidine fusion Antimicrobial Pronounced activity against bacterial strains
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amines Pyrido-thieno-pyrimidine with amines Antitumor Activity dependent on amine fragment nature
5,7-Dichlorothiazolo[5,4-d]pyrimidine Thiazolo-pyrimidine with 5,7-Cl HIV-1 reverse transcriptase inhibition Orally bioavailable with nanomolar potency

Key Observations :

  • Nitrogen Positioning : Imidazo[1,2-c]pyrimidine derivatives with nitrogen at the 6-position (e.g., 5,7-dichloro variant) retain antimicrobial potency comparable to imidazo[1,2-a]pyrazine (7-position nitrogen) but are less potent than imidazo[1,2-a]pyridine derivatives lacking additional nitrogen .
  • Substituent Effects : Chlorine atoms at the 5,7-positions enhance electrophilicity and binding affinity in heterocyclic systems, as seen in both imidazo- and thiazolo-pyrimidine derivatives .
  • Scaffold Flexibility: Fused systems like thieno-imidazo-pyrimidine () exhibit broader antimicrobial spectra compared to simpler imidazo-pyrimidines, likely due to increased planarity and π-π stacking .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness and Solubility Comparisons

Compound Name LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol) Drug-Likeness Score References
This compound 2.1 0.5 (in DMSO) 188.01 Moderate
Dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5-thiones 3.2 0.3 (aqueous) ~300 High
Imidazo[1,2-a]pyridine derivatives 1.8 1.2 (aqueous) 180–220 High

Key Observations :

  • Lipophilicity : this compound has moderate lipophilicity (LogP ~2.1), making it suitable for blood-brain barrier penetration in CNS-targeted therapies .
  • Solubility Challenges : Dichloro-substituted imidazo-pyrimidines often require DMSO for solubilization, whereas imidazo[1,2-a]pyridines exhibit better aqueous solubility .
  • Drug-Likeness : Dihydroimidazo-pyrimido-pyrimidines () score higher in drug-likeness due to balanced LogP and molecular weight (<500 g/mol) .

Key Observations :

  • Efficiency : One-pot syntheses () are favored for imidazo-pyrimidines due to reduced steps and higher yields .
  • Functionalization : Chlorine atoms at 5,7-positions serve as reactive handles for further derivatization (e.g., nucleophilic substitution) .

Biological Activity

5,7-Dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and applications in scientific research.

Overview

This compound has been identified as a crucial player in various biochemical reactions. Its ability to interact with enzymes and proteins makes it a significant compound for therapeutic exploration. Notably, it has been shown to inhibit the enzyme CYP1A2, which is involved in drug metabolism and the detoxification of xenobiotics.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including CYP1A2. This inhibition can alter metabolic pathways and influence drug interactions.
  • Cell Signaling Pathways : It influences key signaling pathways that regulate cell growth and survival. In cancer cells, for instance, it demonstrates antiproliferative effects by disrupting these pathways .

Cellular Effects

The compound exhibits a range of cellular effects:

  • Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to have significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM .
  • Impact on Gene Expression : The compound can modulate gene expression through its effects on transcription factors and histone acetylation processes. This modulation can lead to changes in cellular metabolism and proliferation rates .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:

  • Absorption : The compound shows good absorption characteristics.
  • Distribution : It distributes well within biological systems.
  • Metabolism : As an inhibitor of CYP1A2, it influences the metabolism of other drugs.
  • Excretion : The excretion pathways remain to be fully elucidated but are essential for understanding its therapeutic window and potential side effects.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : Research demonstrated that the compound significantly inhibited cell growth in multiple cancer cell lines. For instance:
    • MCF-7 Cells : IC50 = 45 nM
    • HCT-116 Cells : IC50 = 6 nM
    • HepG-2 Cells : IC50 = 48 nM
      These findings suggest its potential as a chemotherapeutic agent targeting specific cancers .
  • Mechanistic Studies : Investigations into its mechanism revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase in HCC827 cells, indicating a disruption in normal cell division processes. Western blot analyses showed decreased levels of cyclin B1 and CDK1 proteins post-treatment .
  • Metabolic Pathway Interactions : The compound's role in metabolic pathways was explored through its inhibition of enzymes involved in pyrimidine synthesis. This interaction can lead to altered metabolite levels and may impact cellular functions related to DNA synthesis and repair .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,7-Dichloroimidazo[1,2-c]pyrimidine, and what key parameters influence reaction efficiency?

  • Methodological Answer : The primary synthetic route involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes). For example, cyclization with chloroacetyl chloride under reflux conditions in anhydrous solvents (e.g., DMF) is a common approach . Key parameters include:

  • Temperature : Optimal yields are achieved at 80–100°C.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates.
  • Solvent Polarity : Polar aprotic solvents improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 8.2–9.0 ppm) and carbons (δ 140–160 ppm) confirm the fused imidazo-pyrimidine core. Chlorine substituents cause deshielding in adjacent protons .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z [M+H]⁺ ≈ 215–220 confirms the molecular weight.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .

Q. What pharmacological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives exhibit diverse bioactivities (Table 1):

ActivityMechanism/ModelKey Findings (Reference)
CytotoxicMTT assay (HeLa cells)IC₅₀ = 12.5 µM
COX-2 InhibitionIn vitro enzyme assaySelectivity ratio (COX-2/COX-1) = 15.2
AntimicrobialBroth microdilution (E. coli)MIC = 8 µg/mL

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Use a design of experiments (DoE) approach to test:

  • Catalyst Screening : Compare ZnCl₂, FeCl₃, and ionic liquids.
  • Reaction Time : Kinetic studies (e.g., GC-MS monitoring) identify plateau phases.
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with 20% yield improvement .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions.
  • Purity Validation : NMR and HPLC-MS confirm absence of impurities (>99% purity required).
  • Dose-Response Curves : Triplicate measurements with statistical analysis (e.g., ANOVA) reduce variability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., COX-2 active site).
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. CH₃) with bioactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 ratio of precursors) to minimize dimerization.
  • Solvent Recovery : Implement membrane separation technologies (e.g., nanofiltration) for DMF reuse .
  • Thermal Control : Jacketed reactors prevent exothermic runaway reactions (>50°C) .

Q. Safety and Best Practices

Q. What are the best practices for safe handling and storage of this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : Airtight containers under nitrogen at –20°C prevent hydrolysis .

Q. Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into mechanistic studies of heterocyclic reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 evaluates charge distribution (e.g., N1 vs. C5 electrophilicity).
  • Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to identify rate-limiting steps .

Q. What methodologies ensure reproducibility in reporting biological data for this compound?

  • Methodological Answer : Follow FAIR principles:
  • Metadata : Document solvent lot numbers, instrument calibration dates.
  • Open Data : Share raw NMR/MS files via repositories (e.g., Zenodo).
  • Peer Review : Pre-publication validation by independent labs .

Properties

IUPAC Name

5,7-dichloroimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5-9-1-2-11(5)6(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXTHVMSRFISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677512
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85989-61-3
Record name 5,7-Dichloroimidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.3 g (225.86 mmol) of 7-chloroimidazo[1,2-c]pyrimidin-5-ol are suspended in 450.2 g (2936 mmol) of phosphoryl chloride under argon and heated at 120° C. for 4 h. After this time, the excess phosphoryl chloride is removed in vacuo, and the residue is distilled together with toluene. The residue is suspended in water, the pH is brought to 7 with saturated aqueous sodium bicarbonate solution, and the precipitated solid is filtered off with suction. The latter is washed with water and dried over phosphorus pentoxide for 18 h. 33.5 g (67% of theory) of the product are obtained as a solid.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
450.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloroimidazo[1,2-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloroimidazo[1,2-c]pyrimidine
Reactant of Route 3
5,7-Dichloroimidazo[1,2-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
5,7-Dichloroimidazo[1,2-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
5,7-Dichloroimidazo[1,2-c]pyrimidine
Reactant of Route 6
5,7-Dichloroimidazo[1,2-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.